molecular formula C27H21Br3 B14410409 1,3,5-Tris[2-(bromomethyl)phenyl]benzene CAS No. 87226-89-9

1,3,5-Tris[2-(bromomethyl)phenyl]benzene

Cat. No.: B14410409
CAS No.: 87226-89-9
M. Wt: 585.2 g/mol
InChI Key: ITKOHHHYGWZHGW-UHFFFAOYSA-N
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Description

1,3,5-Tris[2-(bromomethyl)phenyl]benzene (abbreviated as TBMB in some contexts, though full nomenclature is retained per guidelines) is a trifunctional aromatic compound featuring three bromomethyl groups symmetrically positioned on a benzene core. This structure enables its role as a versatile linker in organic synthesis, particularly in the construction of cyclic peptides, dendrimers, and star-shaped molecules (SSMs).

Properties

CAS No.

87226-89-9

Molecular Formula

C27H21Br3

Molecular Weight

585.2 g/mol

IUPAC Name

1,3,5-tris[2-(bromomethyl)phenyl]benzene

InChI

InChI=1S/C27H21Br3/c28-16-19-7-1-4-10-25(19)22-13-23(26-11-5-2-8-20(26)17-29)15-24(14-22)27-12-6-3-9-21(27)18-30/h1-15H,16-18H2

InChI Key

ITKOHHHYGWZHGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CBr)C2=CC(=CC(=C2)C3=CC=CC=C3CBr)C4=CC=CC=C4CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tris[2-(bromomethyl)phenyl]benzene typically involves the bromination of 1,3,5-trimethylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out in a solvent such as carbon tetrachloride (CCl₄) at elevated temperatures (around 70°C) for several hours . The resulting product is then purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction conditions and efficient product isolation .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris[2-(bromomethyl)phenyl]benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the bromomethyl groups can yield methyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products

    Nucleophilic Substitution: Produces substituted benzene derivatives.

    Oxidation: Yields aldehydes or carboxylic acids.

    Reduction: Results in the formation of methyl-substituted benzene derivatives.

Scientific Research Applications

1,3,5-Tris[2-(bromomethyl)phenyl]benzene is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1,3,5-Tris[2-(bromomethyl)phenyl]benzene involves its ability to act as a cross-linker, forming covalent bonds with other molecules. This property is particularly useful in the synthesis of dendrimers and other complex structures.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

1,3,5-Triacryloyl-1,3,5-triazinane (TATA)
  • Functional Groups : Three acryloyl groups.
  • Reactivity : Undergoes thiol-ene "click" reactions with cysteine residues.
  • Applications : Forms bicyclic peptides but requires UV light for activation, limiting biocompatibility compared to TBMB’s spontaneous reactivity .
N,N′,N″-(Benzene-1,3,5-triyl)-tris(2-bromoacetamide) (TBAB)
  • Functional Groups : Three bromoacetamide moieties.
  • Reactivity : Alkylation of thiols, similar to TBMB, but with slower kinetics due to steric hindrance from acetamide groups.
  • Applications : Less efficient in peptide cyclization (lower yields reported) but offers pH-dependent stability .
Compound Functional Groups Reactivity Mechanism Key Advantages Limitations References
TBMB Bromomethyl Nucleophilic substitution High yield (62% in ligand synthesis), thermal stability Requires basic conditions
TATA Acryloyl Thiol-ene reaction UV-triggered control Biocompatibility concerns
TBAB Bromoacetamide Alkylation pH-responsive stability Lower reaction efficiency

Functional Analogs in Materials Science

1,3,5-Tris[2-(3,5-ditert-butylphenyl)ethynyl]benzene
  • Functional Groups : Ethynyl and tert-butyl substituents.
  • Reactivity: Participates in cross-coupling reactions (e.g., Sonogashira) for conjugated materials.
  • Applications : Used in optoelectronics; bulky tert-butyl groups enhance solubility but reduce packing efficiency compared to TBMB derivatives .
2-Bromo-1,3,5-tri-tert-butylbenzene
  • Functional Groups : Bromine and tert-butyl groups.
  • Reactivity : Positional isomer of TBMB; bromine at the 2-position limits trifunctional reactivity.
  • Applications : Primarily a precursor for sterically hindered catalysts, lacking the multifunctionality of TBMB .

Research Findings and Performance Metrics

Material Performance

  • TBMB-derived europium(III) complexes exhibit a HOMO-LUMO gap of 2.5 eV and luminance of 168 cd/m² , superior to ethynyl-based analogs in electroluminescent devices .

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